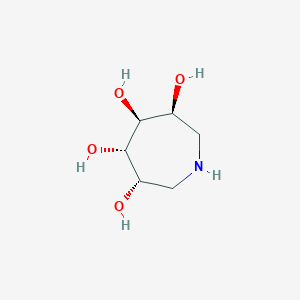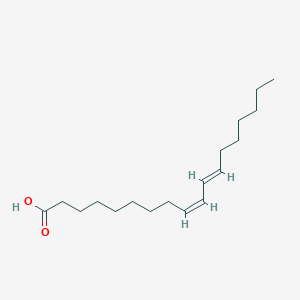
Bovinic acid
Descripción general
Descripción
Bovinic acid, also known as Rumenic acid, is a conjugated linoleic acid (CLA) found in the fat of ruminants and in dairy products . It is an omega-7 trans fatty acid . It is a long-chain fatty acid that belongs to unsaturated fatty acids and has a double bond structure .
Synthesis Analysis
The synthesis of Bovinic acid or similar compounds like Borinic acids involves the use of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Large libraries of boronic acid derivatives have been synthesized using multiple chemistries and building blocks .Chemical Reactions Analysis
While specific chemical reactions involving Bovinic acid were not found in the search results, it’s worth noting that similar compounds like Borinic acids are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .Physical And Chemical Properties Analysis
Bovinic acid is a solid at room temperature, insoluble in water but soluble in organic solvents . Its molecular weight is 280.45 .Aplicaciones Científicas De Investigación
Cross-Coupling Reactions
Borinic acids, a subclass of organoborane compounds which include Bovinic acid, are used in cross-coupling reactions . These reactions are a common method for creating carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .
Catalysis
Borinic acids are also used in catalysis . Catalysts are substances that increase the rate of chemical reactions without being consumed in the process. The use of borinic acids in catalysis can lead to more efficient and sustainable chemical processes .
Medicinal Chemistry
In the field of medicinal chemistry, borinic acids have shown potential. They have been used in the synthesis of various pharmaceutical compounds . Their unique chemical properties make them useful in the creation of new drugs .
Polymer and Optoelectronics Materials
Borinic acids are used in the creation of polymer and optoelectronics materials . These materials have a wide range of applications, including in the production of high-performance plastics, light-emitting diodes (LEDs), and solar cells .
Cognitive Functioning
Rumenic acid has shown potential in improving cognitive functioning. A study investigated the effect of 12 weeks of supplementation with 3.5g/day of rumenic acid on episodic memory in older men and women at risk of cognitive impairment . The results showed promising improvements in cognitive performance .
Anti-Inflammatory Effects
Rumenic acid has shown anti-inflammatory effects in several human intervention studies . These effects could potentially be beneficial in the treatment of various inflammatory diseases .
Mecanismo De Acción
Bovinic acid, also known as Rumenic acid, is a conjugated linoleic acid (CLA) found in the fat of ruminants and in dairy products . It is an omega-7 trans fatty acid .
Target of Action
It is known that bovinic acid has anticarcinogenic and anti-atherogenic activities , suggesting that it may interact with cellular targets involved in these processes.
Mode of Action
As a conjugated linoleic acid, it may interact with its targets to exert its anticarcinogenic and anti-atherogenic effects
Biochemical Pathways
Bovinic acid is produced from vaccenic acid by the action of unsaturase enzymes . It can be converted back to vaccenic acid en route to stearic acid
Pharmacokinetics
It is known that the amount of bovinic acid in humans is significantly related to milk fat intake , suggesting that dietary intake may influence its bioavailability.
Result of Action
Bovinic acid has been reported to have anticarcinogenic and anti-atherogenic activities . This suggests that it may have molecular and cellular effects that inhibit the development of cancer and atherosclerosis.
Action Environment
The action, efficacy, and stability of Bovinic acid may be influenced by various environmental factors. For instance, dietary intake of milk fat appears to influence the amount of Bovinic acid in humans Other potential environmental factors influencing Bovinic acid’s action could include the individual’s overall diet, lifestyle, and health status
Propiedades
IUPAC Name |
(9Z,11E)-octadeca-9,11-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7+,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYXPOFIGCOSSB-GOJKSUSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041003 | |
| Record name | (9Z,11E)-9,11-Octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bovinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
2540-56-9 | |
| Record name | 9-cis,11-trans-Octadecadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2540-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rumenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (9Z,11E)-9,11-Octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUMENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46JZW3MR59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bovinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Bovinic acid shares the same molecular formula as linoleic acid, C18H32O2, with a molecular weight of 280.45 g/mol.
ANone: While the provided research doesn't delve into specific spectroscopic data for Bovinic acid, it does mention techniques like gas chromatography and mass spectrometry for identification and quantification. [, , , ] Further research in specialized databases would be necessary for detailed spectroscopic information.
ANone: The research provided focuses on Bovinic acid's role as a metabolite and its potential influence on biological pathways. There's no mention of it acting as a catalyst in chemical reactions. [, ]
ANone: While the provided research doesn't highlight specific computational studies on Bovinic acid, it does point to the potential of using techniques like QSAR modeling to explore structure-activity relationships. [] Such models could help predict the activity of Bovinic acid analogs based on structural modifications.
ANone: The provided research focuses on the scientific aspects of Bovinic acid. Information regarding specific SHE regulations would require consultation with relevant regulatory bodies and guidelines. []
ANone: The provided research doesn't mention any specific resistance mechanisms related to Bovinic acid. [] This aspect would require dedicated studies to explore any potential for developing resistance, especially if it were to be developed into a therapeutic agent.
ANone: The provided research primarily focuses on the identification of Bovinic acid and its potential role in lipid metabolism, particularly in the context of chickens. [, ] It doesn't delve into the detailed aspects covered in questions 13-26. These areas would require dedicated research and analyses beyond the scope of the provided scientific papers.
ANone: A multidisciplinary approach encompassing biochemistry, nutrition, microbiology, and analytical chemistry is crucial to fully elucidate the properties and potential applications of Bovinic acid. [] Combining expertise from these fields can provide insights into its biosynthesis, metabolism, biological activity, and potential health implications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



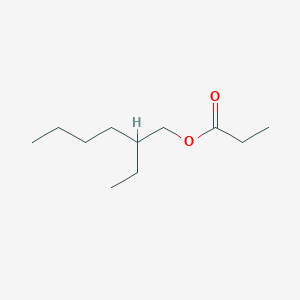


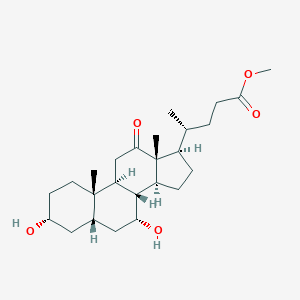
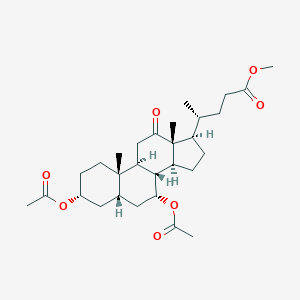
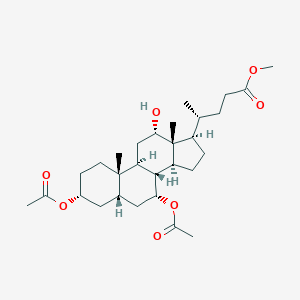

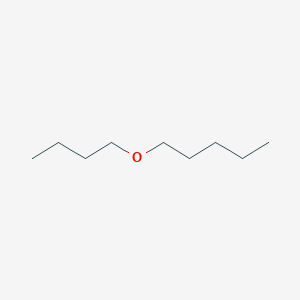

![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)

